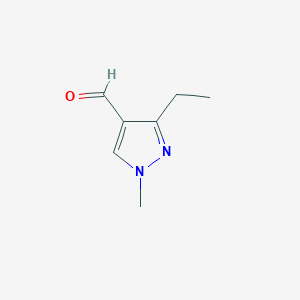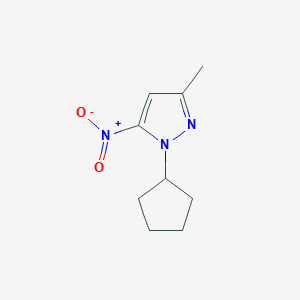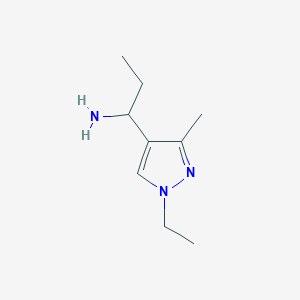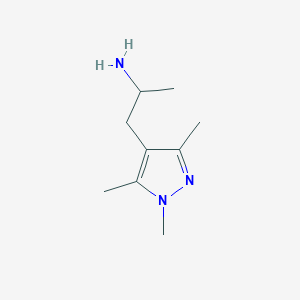
3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde is a commercially available aldehyde with the CAS Number: 1007541-41-4 . It has a molecular weight of 138.17 and its IUPAC name is this compound .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The physical form, storage temperature, and shipping temperature are not specified in the retrieved sources .Scientific Research Applications
Synthesis and Biological Investigations
Ultrasound-Assisted Synthesis of Pyrazole-Appended Quinolinyl Chalcones Compounds containing a pyrazole group, synthesized via ultrasound-assisted Claisen–Schmidt condensation, demonstrated significant anti-microbial properties against bacterial and fungal strains. These compounds, characterized using various spectroscopic methods and crystallography, also showed moderate antioxidant activity (Prasath et al., 2015).
Green Synthesis in Ionic Liquids
Environmentally Friendly Synthesis of Pyrazole Derivatives An environmentally benign synthesis approach using ionic liquids at room temperature produced pyrazole derivatives with excellent yield, demonstrating the potential for green chemistry applications (Hangarge & Shingare, 2003).
Crystallographic Studies
Crystal Structure of Pyrazole Derivatives The crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was determined, revealing insights into the molecular arrangement and interactions, which are crucial for understanding the compound's chemical behavior (Xu & Shi, 2011).
Antimicrobial and Antioxidant Activities
New 1,2,3-Triazolyl Pyrazole Derivatives as Potential Antimicrobial Agents A series of pyrazole-carbaldehyde compounds synthesized via a Vilsmeier–Haack reaction approach were screened for their in vitro antibacterial, antifungal, and antioxidant activities. Several compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities, highlighting their potential as antimicrobial agents (Bhat et al., 2016).
Synthesis and Characterization of Schiff Bases
Chitosan Schiff Bases with Heterocyclic Moieties for Antimicrobial Activity Heteroaryl pyrazole derivatives were synthesized and reacted with chitosan to form Schiff bases, which were evaluated for their biological activity against various bacteria and fungi. The antimicrobial activity varied depending on the Schiff base moiety, indicating the influence of structural variations on biological efficacy (Hamed et al., 2020).
Anticonvulsant and Analgesic Studies
Knoevenagel Reaction Approach to Synthesize Pyrazole Analogues New pyrazole analogues were synthesized and evaluated for their anticonvulsant and analgesic activities. The structural design aimed at meeting prerequisites for biological activities, with some compounds showing potent effects without displaying toxicity, suggesting their potential in medicinal chemistry (Viveka et al., 2015).
Safety and Hazards
properties
IUPAC Name |
3-ethyl-1-methylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-7-6(5-10)4-9(2)8-7/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEPQQVNUCSVCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1C=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1007541-41-4 | |
| Record name | 3-ethyl-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B3197796.png)
![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzofuran-2-carboxamide](/img/structure/B3197797.png)
![2-[(2-Aminophenyl)sulfanyl]-1-phenylethan-1-ol](/img/structure/B3197798.png)



![methyl[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B3197830.png)




![[1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B3197848.png)